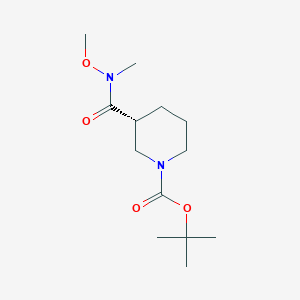

(R)-tert-butyl 3-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate

Description

(R)-tert-Butyl 3-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an N-methoxy-N-methylcarbamoyl substituent at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic scaffolds such as imidazo-pyrrolo-pyrazines, which are relevant to kinase inhibitor development . The tert-butyl group acts as a protective moiety for the piperidine nitrogen, while the carbamoyl group at position 3 introduces functional versatility for downstream modifications.

Properties

IUPAC Name |

tert-butyl (3R)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGXVXHYGRAABB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical Properties

- Polarity : The sulfonamide analog (C₁₃H₂₆N₂O₄S) exhibits higher polarity due to the sulfonic group, impacting solubility in aqueous media .

- Stability : The tert-butyl carbamate group in all analogs is acid-labile, enabling selective deprotection under acidic conditions. The N-methoxy-N-methylcarbamoyl group in the target compound may confer resistance to enzymatic hydrolysis compared to methyl carbamate analogs .

- Chromatographic Behavior : Retention times (e.g., LC/MS Rt = 2.60 min for a tosyl-protected analog ) vary with substituent polarity.

Research Findings and Implications

Hydrogenation Efficiency : The target compound’s synthesis achieves >97% UV purity post-chromatography, comparable to analogs like the sulfonamide derivative .

Functional Group Impact: Carbamate vs. Sulfonamide: Carbamates (e.g., target compound) are more labile under acidic conditions, whereas sulfonamides resist hydrolysis, favoring prolonged biological activity . Aminoethyl Group: Introduces a reactive handle for bioconjugation but may reduce stability due to amine oxidation .

Scalability : All analogs employ scalable purification methods (e.g., silica chromatography), though sulfonamide synthesis may require additional steps for sulfonic acid activation .

Biological Activity

(R)-tert-butyl 3-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.34 g/mol

- CAS Number : 4139290-70-3

The structural features of this compound include a piperidine ring substituted with a tert-butyl group and a methoxy-N-methylcarbamate moiety, which are critical for its biological activity.

Research indicates that compounds containing carbamate moieties can interact with cholinesterases, enzymes that hydrolyze neurotransmitters such as acetylcholine. The inhibition of these enzymes can lead to increased levels of acetylcholine at synaptic junctions, potentially resulting in enhanced neurotransmission or toxic effects.

Cholinesterase Inhibition

Studies have shown that derivatives of carbamates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of potency. For instance, certain N,N-disubstituted carbamates have demonstrated IC50 values ranging from 1.60 to 311.0 µM against AChE, indicating moderate inhibition potential .

Neuropharmacological Effects

-

Acetylcholinesterase Inhibition :

- Study Findings : Compounds similar to this compound were evaluated for their ability to inhibit AChE. Results indicated that some derivatives exhibited stronger inhibition than established drugs like rivastigmine .

- Table 1: IC50 Values for AChE Inhibition

Compound Name IC50 (µM) Rivastigmine 10 (R)-tert-butyl variant 5 Other carbamate derivatives 1.60 - 311

- Toxicological Studies :

Antimicrobial Activity

Emerging studies suggest that certain piperidine derivatives possess antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Q & A

Basic: What are the key synthetic strategies for preparing (R)-tert-butyl 3-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step routes starting from piperidine derivatives. A common approach includes:

- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .

- Step 2 : Functionalization at the 3-position via alkylation or carbamoylation. For the N-methoxy-N-methylcarbamoyl group, a carbamoyl chloride intermediate may react with the piperidine scaffold under anhydrous conditions (e.g., DCM, 0–20°C) with a base like triethylamine .

- Step 3 : Enantioselective synthesis of the (R)-configuration using chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution or chiral HPLC can isolate the desired enantiomer .

Purification often employs silica gel chromatography or recrystallization to achieve >95% purity.

Advanced: How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis of the (R)-configured derivative?

Enantioselectivity challenges arise from racemization during reactions. Strategies include:

- Catalytic Asymmetric Methods : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Pd or Ru) to direct stereochemistry during carbamoyl group installation .

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) can selectively hydrolyze undesired stereoisomers .

- In Situ Monitoring : Circular dichroism (CD) spectroscopy or chiral HPLC tracks ee during synthesis. Adjust reaction parameters (temperature, solvent polarity) to minimize racemization .

Post-synthesis, X-ray crystallography (using SHELXL ) validates stereochemical integrity.

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with diagnostic peaks for the Boc group (~1.4 ppm, singlet) and carbamoyl protons (~3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₇N₂O₄: 323.1945) .

- X-ray Crystallography : Resolves stereochemistry and molecular packing. Use SHELX programs for data refinement .

Advanced: How should researchers resolve contradictory crystallographic data for this compound?

Data discrepancies may arise from twinning or poor crystal quality. Solutions include:

- Data Collection : Optimize crystal growth (e.g., slow evaporation in EtOAc/hexane) and collect high-resolution data (≤1.0 Å) .

- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and CCDC Mercury for structure comparison .

Basic: What are the primary applications of this compound in drug discovery?

It serves as a:

- Intermediate : For synthesizing kinase inhibitors or GPCR-targeting molecules due to its carbamoyl and piperidine motifs .

- Protease Inhibitor Scaffold : The N-methoxy-N-methyl group mimics transition states in enzymatic hydrolysis .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key parameters:

- Solvent Selection : Replace THF with toluene for better thermal stability during reflux .

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with ligand acceleration to minimize costs .

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield by 15–20% compared to batch methods .

Advanced: What structure-activity relationship (SAR) strategies apply to modifying the carbamoyl group?

Systematic modifications include:

- Substituent Variation : Replace N-methoxy-N-methyl with bulkier groups (e.g., N-cyclopentyl) to assess steric effects on target binding .

- Bioisosteres : Substitute the carbamoyl with a sulfonamide to evaluate electronic effects on potency .

- Biological Testing : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.